molecular formula C13H16N4O2S B2404301 5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide CAS No. 1795477-37-0

5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2404301
CAS No.: 1795477-37-0
M. Wt: 292.36
InChI Key: COALVJDHCIRXSB-UHFFFAOYSA-N
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Description

“5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazole derivatives have been observed over the years to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity . Therefore, the future directions of this compound could be in the development of various drugs and biologically active agents .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that compounds containing thiazole and isoxazole moieties have been found to exhibit a wide range of biological activities . They have been associated with various therapeutic applications, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial activities, and more .

Mode of Action

Compounds with thiazole and isoxazole moieties are known to interact with multiple receptors, leading to various biological responses . The thiazole ring, in particular, is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the ring to undergo electrophilic substitution and nucleophilic substitution, which could be key to its interaction with its targets .

Biochemical Pathways

Thiazole-containing compounds have been found to activate or inhibit various biochemical pathways and enzymes . These compounds can stimulate or block receptors in biological systems, leading to a range of downstream effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole-containing compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects could be the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in various solvents could affect its distribution and bioavailability . Furthermore, the compound’s stability could be influenced by factors such as temperature and pH.

Properties

IUPAC Name

5-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-7-11(16-19-9)12(18)15-8-10-3-2-5-17(10)13-14-4-6-20-13/h4,6-7,10H,2-3,5,8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COALVJDHCIRXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCCN2C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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